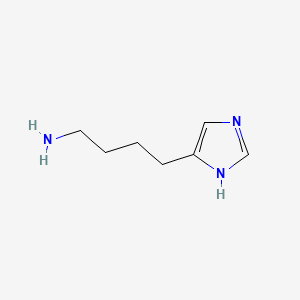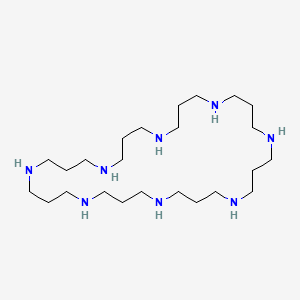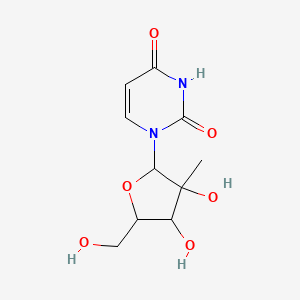
4-(1H-imidazol-5-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has significant pharmacological activity, with EC50 values of 3 nM for H3 receptors and 66 nM for H4 receptors . This compound is of interest due to its potential therapeutic applications in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imbutamine can be synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent attachment of the butanamine side chain. The synthesis typically involves:
- Formation of the imidazole ring through cyclization reactions.
- Alkylation of the imidazole ring to introduce the butanamine side chain.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy .
Industrial Production Methods: Industrial production of imbutamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce pharmaceutical-grade imbutamine .
Chemical Reactions Analysis
Types of Reactions: Imbutamine undergoes various chemical reactions, including:
Oxidation: Imbutamine can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the butanamine side chain.
Substitution: Substitution reactions can introduce different functional groups onto the imidazole ring or the butanamine side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Imbutamine has a wide range of scientific research applications, including:
Mechanism of Action
Imbutamine exerts its effects by binding to histamine H3 and H4 receptors. The binding of imbutamine to these receptors activates intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein coupled receptors, which mediate the effects of histamine in the body . The pathways involved include modulation of neurotransmitter release, immune cell activation, and regulation of inflammatory responses .
Comparison with Similar Compounds
Histamine: The natural ligand for histamine receptors, with broad physiological effects.
Betahistine: A histamine analog used to treat vertigo and balance disorders.
Cimetidine: A histamine H2 receptor antagonist used to treat gastrointestinal conditions.
Comparison: Imbutamine is unique in its high selectivity and potency for histamine H3 and H4 receptors compared to other histamine analogs. This selectivity makes it a valuable tool in research and potential therapeutic applications, as it can specifically target these receptors without affecting other histamine receptor subtypes .
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-4-2-1-3-7-5-9-6-10-7/h5-6H,1-4,8H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUMPPMFYQOMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542303 |
Source


|
| Record name | 4-(1H-Imidazol-5-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40546-47-2 |
Source


|
| Record name | 4-(1H-Imidazol-5-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-](/img/structure/B1252900.png)


![(7R,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B1252904.png)



![Indeno[1,2-b]indole](/img/structure/B1252910.png)
![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)


![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)

